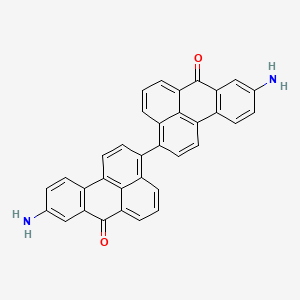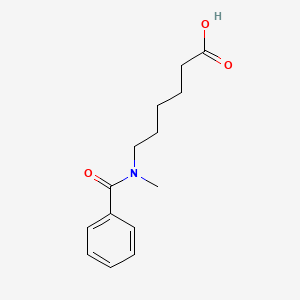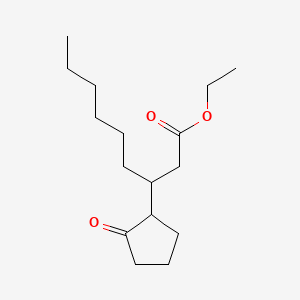
Ethyl beta-hexyl-2-oxocyclopentanepropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl beta-hexyl-2-oxocyclopentanepropionate is a chemical compound with the molecular formula C16H28O3 and a molecular weight of 268.39172 . . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ethyl beta-hexyl-2-oxocyclopentanepropionate involves several steps. One common method includes the esterification of β-Hexyl-2-oxocyclopentanepropanoic acid with ethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Ethyl beta-hexyl-2-oxocyclopentanepropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.
Applications De Recherche Scientifique
Ethyl beta-hexyl-2-oxocyclopentanepropionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.
Mécanisme D'action
The mechanism of action of ethyl beta-hexyl-2-oxocyclopentanepropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These metabolites can then interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl beta-hexyl-2-oxocyclopentanepropionate can be compared with other similar compounds such as:
Ethyl beta-hexyl-2-oxocyclopentaneacetate: Similar structure but with an acetate group instead of a propionate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl beta-hexyl-2-oxocyclopentanebutyrate: Similar structure but with a butyrate group instead of a propionate group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ester groups.
Propriétés
Numéro CAS |
93982-69-5 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
ethyl 3-(2-oxocyclopentyl)nonanoate |
InChI |
InChI=1S/C16H28O3/c1-3-5-6-7-9-13(12-16(18)19-4-2)14-10-8-11-15(14)17/h13-14H,3-12H2,1-2H3 |
Clé InChI |
BLVHIQKSWHUOCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(=O)OCC)C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


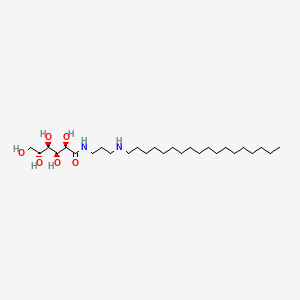

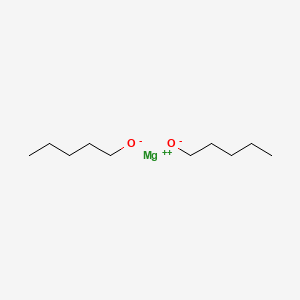
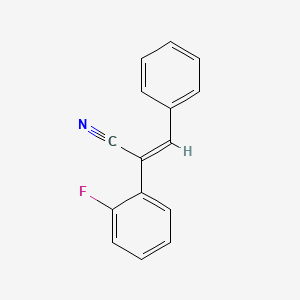
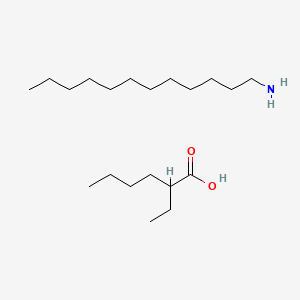

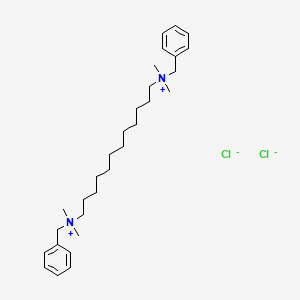
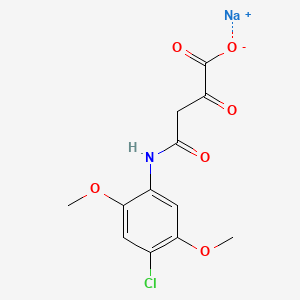
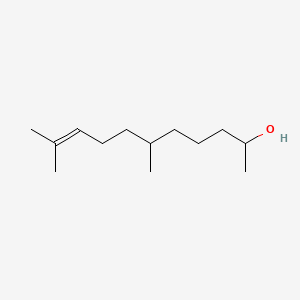
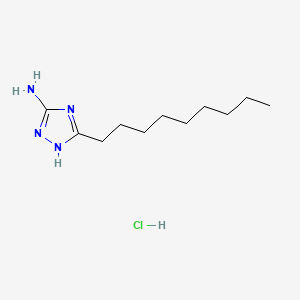
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
